2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol
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Overview
Description
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol typically involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a biological buffer and is involved in enzyme reactions.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, stabilizing pH levels in biological systems. It also interacts with enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar buffering properties.
Aminomethyl propanol: Another similar compound used in cosmetics and pharmaceuticals.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is unique due to its specific structure, which combines both amino and phenol functional groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,11,14H,13H2,1-4H3 |
InChI Key |
OWYJMIAEWAIKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C(C)C)N)O)C |
Origin of Product |
United States |
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